Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate
CAS No.: 816468-54-9
Cat. No.: VC16687382
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.36 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate - 816468-54-9](/images/structure/VC16687382.png)
Specification
CAS No. | 816468-54-9 |
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Molecular Formula | C16H23FN2O2 |
Molecular Weight | 294.36 g/mol |
IUPAC Name | tert-butyl 3-(4-fluoroanilino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3 |
Standard InChI Key | YJTKQBHNTVUOFR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate features a piperidine ring substituted at the 3-position with a 4-fluorophenylamino group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom on the phenyl ring influences electronic properties and binding interactions.
Molecular Formula: C<sub>16</sub>H<sub>23</sub>FN<sub>2</sub>O<sub>2</sub>
IUPAC Name: tert-Butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate
Molecular Weight: 294.37 g/mol (calculated)
Stereochemistry: The compound’s stereochemical configuration depends on synthetic routes, with potential for both R- and S-enantiomers.
Key Structural Features:
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Piperidine Ring: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.
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4-Fluorophenylamino Group: Introduces aromaticity and polarity, with fluorine enhancing metabolic stability.
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tert-Butyl Carbamate: A bulky protecting group that mitigates undesired reactions during synthesis.
Synthesis and Preparation
The synthesis of tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate typically involves multi-step routes, leveraging nucleophilic substitution and protection/deprotection strategies.
Synthetic Route from Piperidine Precursors
A common approach involves:
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Piperidine Functionalization:
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Substrate: 3-Aminopiperidine.
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Reaction: Coupling with 1-fluoro-4-iodobenzene via Buchwald-Hartwig amination to introduce the 4-fluorophenyl group .
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Conditions: Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>), ligands (e.g., Xantphos), and bases (e.g., Cs<sub>2</sub>CO<sub>3</sub>) in toluene at 110°C .
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Boc Protection:
Yield: ~70–85% (theoretical, depending on purity of intermediates).
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability:
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Continuous Flow Reactors: Reduce reaction times and improve yield consistency.
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Green Solvents: Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for reduced environmental impact.
Physicochemical Properties
Property | Value/Description |
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Melting Point | 98–102°C (predicted) |
Boiling Point | 345–350°C (estimated) |
Solubility | Soluble in DCM, methanol; insoluble in H<sub>2</sub>O |
LogP | 2.8 (calculated) |
pKa | 9.2 (amine group), –3.1 (Boc group) |
Stability:
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Stable under inert conditions but prone to hydrolysis in acidic or basic environments.
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Storage recommendations: –20°C under nitrogen atmosphere.
Industrial and Research Applications
Medicinal Chemistry
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Intermediate: Used in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) ligands.
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Case Study: Analogous compounds are employed in AstraZeneca’s drug discovery pipelines for neurological disorders .
Material Science
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Polymer Modification: The fluorine atom enhances thermal stability in polyamide coatings.
Comparison with Structural Analogs
Compound | Key Differences | Bioactivity |
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tert-Butyl 3-[(4-chlorophenyl)amino]piperidine-1-carboxylate | Chlorine substituent instead of fluorine | Higher metabolic stability |
(R)-tert-Butyl 3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate | Methylamino vs. amino group | Enhanced receptor affinity |
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